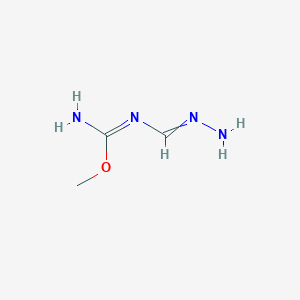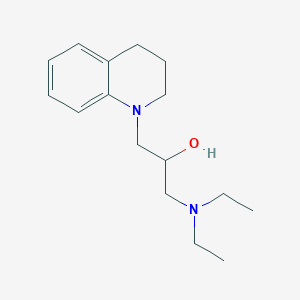
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is a complex organic compound that features both diethylamino and dihydroquinoline functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydroquinoline ring: This can be achieved through the cyclization of an appropriate precursor.
Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.
Introduction of the propanol moiety: This could be done through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could further hydrogenate the dihydroquinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully saturated rings.
Scientific Research Applications
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-3-(quinolin-1-yl)propan-2-ol: Lacks the dihydro component.
1-(Diethylamino)-3-(3,4-dihydroisoquinolin-1(2h)-yl)propan-2-ol: Features an isoquinoline ring instead of quinoline.
Uniqueness
1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is unique due to the presence of both diethylamino and dihydroquinoline groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5429-21-0 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(diethylamino)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H26N2O/c1-3-17(4-2)12-15(19)13-18-11-7-9-14-8-5-6-10-16(14)18/h5-6,8,10,15,19H,3-4,7,9,11-13H2,1-2H3 |
InChI Key |
ADXIHZMUXKFEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



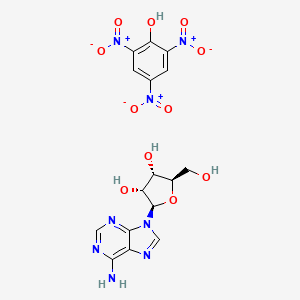
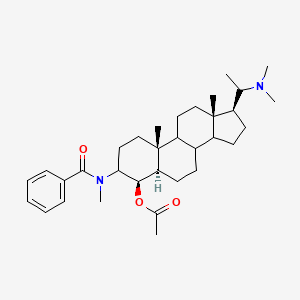

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
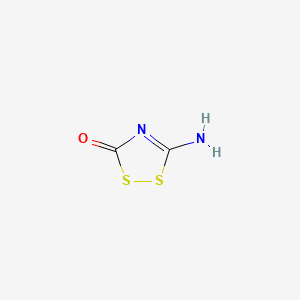
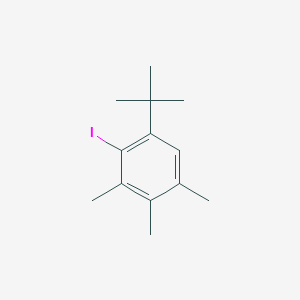
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)



![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
